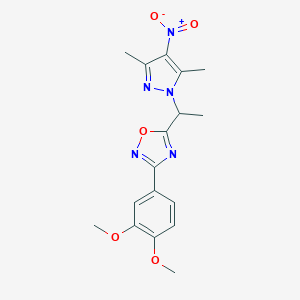![molecular formula C22H18BrFN4O3 B283943 6-Amino-4-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283943.png)
6-Amino-4-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-4-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, commonly known as ABPP, is a chemical compound that has gained significant attention in the field of medicinal chemistry. ABPP is a pyrazole derivative that has been synthesized using various methods.
Wirkmechanismus
ABPP inhibits the activity of GSK-3β by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which leads to the inhibition of various cellular processes. ABPP has also been shown to inhibit the activity of other enzymes, including cyclin-dependent kinase 2 (CDK2) and protein kinase A (PKA).
Biochemical and Physiological Effects:
ABPP has been shown to have various biochemical and physiological effects, including the inhibition of GSK-3β activity, the induction of apoptosis in cancer cells, the regulation of insulin signaling, and the promotion of cell differentiation. ABPP has also been shown to have anti-inflammatory and anti-oxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
ABPP has several advantages for lab experiments, including its high potency and selectivity, its ability to inhibit the activity of multiple enzymes, and its ability to be used in both in vitro and in vivo experiments. However, ABPP also has some limitations, including its high cost and the difficulty of synthesizing it.
Zukünftige Richtungen
There are several future directions for the study of ABPP, including the development of new ABPP derivatives with improved potency and selectivity, the study of the role of ABPP in the regulation of other cellular processes, and the investigation of the potential use of ABPP in the treatment of other diseases. Additionally, the development of new synthetic methods for ABPP could lead to more efficient and cost-effective production of the compound.
Synthesemethoden
ABPP can be synthesized using a variety of methods, including the one-pot synthesis method, the Suzuki coupling method, and the Sonogashira coupling method. The one-pot synthesis method involves the reaction of 4-aminophenol, 3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde, and 3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in the presence of a catalyst. The Suzuki coupling method involves the reaction of 4-aminophenol, 3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenylboronic acid, and 3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in the presence of a palladium catalyst. The Sonogashira coupling method involves the reaction of 4-aminophenol, 3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenylacetylene, and 3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in the presence of a copper catalyst.
Wissenschaftliche Forschungsanwendungen
ABPP has been used in various scientific research applications, including the development of new drugs and the study of enzyme activity. ABPP is a potent inhibitor of the enzyme glycogen synthase kinase 3β (GSK-3β), which plays a crucial role in the regulation of various cellular processes, including insulin signaling, cell differentiation, and apoptosis. ABPP has been shown to be effective in the treatment of various diseases, including Alzheimer's disease, diabetes, and cancer.
Eigenschaften
Molekularformel |
C22H18BrFN4O3 |
|---|---|
Molekulargewicht |
485.3 g/mol |
IUPAC-Name |
6-amino-4-[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C22H18BrFN4O3/c1-11-18-19(15(9-25)21(26)31-22(18)28-27-11)13-7-16(23)20(17(8-13)29-2)30-10-12-3-5-14(24)6-4-12/h3-8,19H,10,26H2,1-2H3,(H,27,28) |
InChI-Schlüssel |
YUKWGGABJLODLU-UHFFFAOYSA-N |
SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C(=C3)Br)OCC4=CC=C(C=C4)F)OC |
Kanonische SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C(=C3)Br)OCC4=CC=C(C=C4)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B283862.png)
![3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B283863.png)

![3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B283867.png)
![6-Amino-4-{3-[(2-fluorobenzyl)oxy]phenyl}-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283872.png)
![6-Amino-3-(4-chlorophenyl)-4-{4-[(3-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283874.png)
![6-Amino-4-{3-bromo-5-methoxy-4-[(3-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283877.png)
![6-Amino-4-{3-[(2,6-dichlorobenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283878.png)
![6-Amino-4-{4-[(3-chlorobenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283879.png)
![6-Amino-4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283880.png)
![6-Amino-3-methyl-4-[3-[(3-methylphenyl)methoxy]phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283881.png)
![6-Amino-4-{3-[(2-fluorobenzyl)oxy]phenyl}-3-(4-isopropoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283882.png)
![6-Amino-4-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283883.png)
![6-Amino-4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283884.png)